molecular formula C13H13BrN2O3S B12529980 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 820219-43-0

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B12529980
CAS No.: 820219-43-0
M. Wt: 357.22 g/mol
InChI Key: PPLMSQWGOFAXJM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom, an amino group, and a methoxyphenyl group attached to a benzene ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Amination: The amino group can be introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Sulfonation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenolic derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria.

    Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. By mimicking the structure of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme, leading to a decrease in folate production and, consequently, bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the bromine and methoxy groups, which can influence its reactivity and biological activity. These functional groups can enhance its binding affinity to target enzymes and modify its pharmacokinetic properties.

Properties

CAS No.

820219-43-0

Molecular Formula

C13H13BrN2O3S

Molecular Weight

357.22 g/mol

IUPAC Name

2-amino-5-bromo-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13BrN2O3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3

InChI Key

PPLMSQWGOFAXJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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